5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
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Overview
Description
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a methoxy group attached to the fifth position of the naphthyridine ring system. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and methoxyacetaldehyde.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the naphthyridine ring system. This reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Naphthyridine compounds with substituted functional groups.
Scientific Research Applications
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1,7-naphthyridin-2(1H)-one: Lacks the methoxy group at the fifth position.
5-Hydroxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: Contains a hydroxy group instead of a methoxy group.
5-Methyl-3,4-dihydro-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the fifth position in 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIKANMZYIMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513613 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82673-70-9 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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